4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine
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Overview
Description
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to an octahydro-1H-pyrido[1,2-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a trifluoromethylating agent, followed by hydrogenation to achieve the octahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as crystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of amides or amidines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as trifluoromethyl ketones, carboxylic acids, and substituted amides .
Scientific Research Applications
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activities.
1H-Pyrrolo[2,3-b]pyridines:
Uniqueness
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C9H15F3N2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)8-6-13-5-7-3-1-2-4-14(7)8/h7-8,13H,1-6H2 |
InChI Key |
GTNXZSRLDQDOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CNCC2C(F)(F)F |
Origin of Product |
United States |
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